molecular formula C20H23N3O5S B2567974 1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1251676-31-9

1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2567974
CAS No.: 1251676-31-9
M. Wt: 417.48
InChI Key: LQOHENKRFDGELD-UHFFFAOYSA-N
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Description

1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzoxazine ring, a pyrrolidine sulfonyl group, and a dihydropyridinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine ring, followed by the introduction of the pyrrolidine sulfonyl group and the dihydropyridinone moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents.

    Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one include other benzoxazine derivatives, pyrrolidine sulfonyl compounds, and dihydropyridinone analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-15-4-6-18-17(12-15)23(10-11-28-18)20(25)14-21-13-16(5-7-19(21)24)29(26,27)22-8-2-3-9-22/h4-7,12-13H,2-3,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOHENKRFDGELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=C(C=CC3=O)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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